REACTION_CXSMILES
|
[CH:1]1[CH:2]=[CH:3][C:4]2[C:15](=[O:16])[C:14]3[C:9](=[C:10](O)[CH:11]=[CH:12][C:13]=3O)[C:7](=[O:8])[C:5]=2[CH:6]=1.[NH2:19][CH2:20][C@H:21]1[CH2:26][CH2:25][C@H:24]([CH2:27][OH:28])[CH2:23][CH2:22]1.[OH-:29].[Na+]>>[OH:29][CH2:27][CH:24]1[CH2:25][CH2:26][CH:21]([CH2:20][NH:19][C:13]2[C:14]3[C:15](=[O:16])[C:4]4[C:5](=[CH:6][CH:1]=[CH:2][CH:3]=4)[C:7](=[O:8])[C:9]=3[C:10]([NH:19][CH2:20][CH:21]3[CH2:26][CH2:25][CH:24]([CH2:27][OH:28])[CH2:23][CH2:22]3)=[CH:11][CH:12]=2)[CH2:22][CH2:23]1 |f:2.3|
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Name
|
|
Quantity
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37.5 g
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Type
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reactant
|
Smiles
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C=1C=CC2=C(C1)C(=O)C3=C(C=CC(=C3C2=O)O)O
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Name
|
|
Quantity
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200 g
|
Type
|
reactant
|
Smiles
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NC[C@@H]1CC[C@H](CC1)CO
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Name
|
|
Quantity
|
800 mL
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Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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the reaction mixture was added
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Type
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WAIT
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Details
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Air and steam were blown through the mixture for about one hour
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Duration
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1 h
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Type
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FILTRATION
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Details
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the dye was collected by filtration
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Type
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WASH
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Details
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washed with water
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Type
|
CUSTOM
|
Details
|
was slurried in isopropanol (250 ml) at 55°-60° C.
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Type
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FILTRATION
|
Details
|
the mixture was then filtered
|
Type
|
WASH
|
Details
|
The dye cake was washed with acetone
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Type
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CUSTOM
|
Details
|
dried in air
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Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
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OCC1CCC(CC1)CNC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)NCC1CCC(CC1)CO
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |